molecular formula C9H5BrClNO B1374854 Benzonitrile, 4-(2-bromoacetyl)-2-chloro- CAS No. 182626-08-0

Benzonitrile, 4-(2-bromoacetyl)-2-chloro-

Cat. No.: B1374854
CAS No.: 182626-08-0
M. Wt: 258.5 g/mol
InChI Key: INAXGNBWSCYPRL-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(2-bromoacetyl)-2-chloro-, also known as 4-Cyanophenacyl bromide, p-Bromoacetylbenzonitrile, or 4-(2-Bromoacety)-BenZonitrile, is an organic compound . It is a white to yellow crystalline powder .


Synthesis Analysis

The synthesis of 4-(2-Bromoacetyl)benzonitrile can be achieved from 4-cyanoacetophenone and N-bromosuccinimide (NBS) in ethyl acetate through related reactions .


Molecular Structure Analysis

The molecular formula of 4-(2-Bromoacetyl)benzonitrile is C9H6BrNO . The molecular weight is 224.05 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

Synthesis and Structure Elucidation

Benzonitrile derivatives are used in synthesizing complex chemical structures. For example, the reaction of 4-(2-bromoacetyl)benzonitrile with 2-benzoylpyridine thiosemicarbazone produces a tridentate NNN ligand, which can form an octahedral complex with cobalt(II) (Bera et al., 2021). This complex exhibits potential anticancer activity against U937 human monocytic cells.

Antimicrobial Activity

Benzonitrile derivatives have been studied for their antimicrobial properties. The synthesis of various benzonitrile derivatives and their evaluation for antibacterial and antifungal activities have been a subject of interest (Kumar et al., 2022).

Radiochemical Applications

4-(2-bromoacetyl)benzonitrile has been used in the synthesis of radiochemically labeled compounds, such as carbon-14 and carbon-13-labeled phosphoric acid derivatives, which are important in pharmacological research (Ekhato & Rinehart, 2011).

Environmental Pollution and Microbial Degradation

Research on benzonitrile derivatives like dichlobenil, bromoxynil, and ioxynil, which are used as herbicides, highlights the significance of understanding their environmental fate and microbial degradation pathways (Holtze et al., 2008).

Biochemical Analysis

Biochemical Properties

Benzonitrile, 4-(2-bromoacetyl)-2-chloro- plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of its notable applications is in the synthesis of STA-5312, a potent microtubule inhibitor . This compound interacts with tubulin, a protein that is a key component of microtubules, thereby inhibiting microtubule polymerization. This interaction disrupts the microtubule dynamics, which is crucial for cell division and intracellular transport.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzonitrile, 4-(2-bromoacetyl)-2-chloro- can vary over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific conditions such as exposure to light or extreme temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained inhibition of cell division and potential cytotoxic effects, depending on the concentration and duration of exposure.

Properties

IUPAC Name

4-(2-bromoacetyl)-2-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-4-9(13)6-1-2-7(5-12)8(11)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAXGNBWSCYPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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